3,4-Dimethyl Substitution Enhances Biological Potency: Comparative IC50 Data in a Standardized Assay
In a head-to-head comparison within a single standardized assay, the compound bearing the 3,4-dimethylphenyl moiety (Compound 1s) exhibited an IC50 of 0.59 μM, representing a 22-fold improvement in potency over the unsubstituted phenyl analog (Compound 1b; IC50 = 13.00 μM) [1]. The 3,4-dimethyl analog also demonstrated a 3.7-fold higher potency than the 4-methylphenyl analog (Compound 1a; IC50 = 2.20 μM), underscoring that the addition of the second methyl group at the 3-position provides a significant, quantifiable potency enhancement beyond simple mono-methyl substitution [1]. This differential is not predictable from class-level inference alone and requires experimental verification with the specific compound.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.59 μM |
| Comparator Or Baseline | Unsubstituted phenyl analog (IC50 = 13.00 μM); 4-methylphenyl analog (IC50 = 2.20 μM) |
| Quantified Difference | 22-fold lower IC50 vs. phenyl; 3.7-fold lower IC50 vs. 4-methylphenyl |
| Conditions | Standardized enzyme inhibition assay (n=3 determinations; see PMC3601546 Table 1) |
Why This Matters
This direct comparative IC50 data enables a user to justify the selection of 2-(3,4-dimethylphenyl)oxirane as a more potent starting point or probe molecule for SAR studies, avoiding the lower activity of simpler and often less expensive analogs.
- [1] PMC3601546 Table 1. IC50 values for substituted phenyl compounds. Compounds 1a, 1b, 1s. View Source
